Cas no 149910-98-5 (7-Bromoisochroman)

7-Bromoisochroman 化学的及び物理的性質
名前と識別子
-
- 7-Bromoisochroman
- 1H-2-Benzopyran, 7-bromo-3,4-dihydro-
- 7-bromo-3,4-dihydro-1H-isochromene
- 7-bromo-3,4-dihydro-1H-isochromen
- AK-87302
- ANW-65962
- CTK8C1147
- KB-249629
- SureCN4523516
- 7-Bromo-3,4-dihydro-1H-2-benzopyran
- 7-bromoisochromane
- CHBQZLRHIRLMBX-UHFFFAOYSA-N
- 7481AA
- FCH1362795
- AX8236313
- ST2412517
-
- MDL: MFCD20040068
- インチ: 1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2
- InChIKey: CHBQZLRHIRLMBX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)COCC2
計算された属性
- せいみつぶんしりょう: 211.98367
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- トポロジー分子極性表面積: 9.2
じっけんとくせい
- PSA: 9.23
7-Bromoisochroman 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125918-5g |
7-bromoisochromane |
149910-98-5 | 95% | 5g |
$942 | 2022-06-12 | |
Enamine | EN300-112156-0.25g |
7-bromo-3,4-dihydro-1H-2-benzopyran |
149910-98-5 | 95% | 0.25g |
$109.0 | 2023-10-27 | |
TRC | B282955-500mg |
7-Bromoisochroman |
149910-98-5 | 500mg |
$ 825.00 | 2022-06-07 | ||
TRC | B282955-250mg |
7-Bromoisochroman |
149910-98-5 | 250mg |
$ 495.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y0985515-5g |
7-Bromoisochroman |
149910-98-5 | 95% | 5g |
$740 | 2023-05-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME699-100mg |
7-Bromoisochroman |
149910-98-5 | 97% | 100mg |
¥330.0 | 2022-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87380-5g |
7-Bromoisochroman |
149910-98-5 | 97% | 5g |
¥1702.0 | 2023-09-08 | |
Enamine | EN300-112156-0.1g |
7-bromo-3,4-dihydro-1H-2-benzopyran |
149910-98-5 | 95% | 0.1g |
$77.0 | 2023-10-27 | |
Enamine | EN300-112156-5.0g |
7-bromo-3,4-dihydro-1H-2-benzopyran |
149910-98-5 | 95% | 5g |
$728.0 | 2023-06-09 | |
Chemenu | CM125918-1g |
7-bromoisochromane |
149910-98-5 | 95% | 1g |
$235 | 2022-06-12 |
7-Bromoisochroman 関連文献
-
Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333
-
Francesco Manoni,Umar Farid,Cristina Trujillo,Stephen J. Connon Org. Biomol. Chem. 2017 15 1463
7-Bromoisochromanに関する追加情報
7-Bromoisochroman (CAS No. 149910-98-5): A Comprehensive Overview
7-Bromoisochroman (CAS No. 149910-98-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isochroman core and bromine substituent, offers a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 7-Bromoisochroman.
Chemical Structure and Properties
7-Bromoisochroman is a brominated derivative of isochroman, a bicyclic aromatic compound with a fused benzene and cyclohexene ring. The presence of the bromine atom at the 7-position imparts unique chemical and physical properties to the molecule. The compound has a molecular formula of C12H9BrO and a molecular weight of 233.10 g/mol. It is typically obtained as a white crystalline solid with a melting point ranging from 125 to 127°C.
The bromine substituent in 7-Bromoisochroman plays a crucial role in its reactivity and functional versatility. Bromine is an excellent leaving group, making 7-Bromoisochroman an ideal starting material for various synthetic transformations, including nucleophilic substitution reactions, cross-coupling reactions, and palladium-catalyzed reactions. These reactions are fundamental in the synthesis of complex organic molecules and pharmaceuticals.
Synthesis Methods
The synthesis of 7-Bromoisochroman can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of isochroman using N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the selective formation of the 7-bromo derivative.
An alternative approach involves the palladium-catalyzed coupling of 7-hydroxyisochroman with bromoalkanes or aryl bromides. This method offers high regioselectivity and functional group tolerance, making it suitable for the preparation of substituted derivatives of 7-Bromoisochroman. Recent advancements in catalytic methods have further improved the efficiency and yield of these reactions, contributing to the growing interest in this compound.
Applications in Medicinal Chemistry
7-Bromoisochroman has shown promise as a lead compound in medicinal chemistry due to its structural similarity to various bioactive molecules. One area of particular interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have explored the use of 7-Bromoisochroman-based derivatives as inhibitors of protein kinases, which are key targets in cancer therapy.
In addition to enzyme inhibition, 7-Bromoisochroman-derived compounds have been investigated for their anti-inflammatory properties. Research has demonstrated that certain derivatives exhibit potent anti-inflammatory effects by modulating signaling pathways associated with inflammation. These findings suggest that 7-Bromoisochroman-based molecules could be valuable candidates for developing new anti-inflammatory drugs.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 7-Bromoisochroman-derived compounds has been evaluated in several preclinical studies and early-stage clinical trials. Preclinical data have shown promising results in models of cancer, inflammation, and neurodegenerative diseases. For example, one study reported that a derivative of 7-Bromoisochroman significantly reduced tumor growth in xenograft models of breast cancer.
Clinical trials are currently underway to assess the safety and efficacy of these compounds in human subjects. Early results from phase I trials have indicated that these compounds are well-tolerated at therapeutic doses and exhibit favorable pharmacokinetic profiles. Further studies are needed to fully evaluate their therapeutic potential and determine optimal dosing regimens.
Literature Review and Future Directions strong> p > p >The growing body of literature on 7 - Bromoisochoran strong > highlights its importance as a valuable building block in organic synthesis and drug discovery . Recent advances in synthetic methods , coupled with promising biological activities , have opened new avenues for exploring this compound ' s potential applications . Future research will likely focus on optimizing synthetic routes , identifying novel derivatives with enhanced biological activities , and advancing promising candidates through clinical development . p > p >In conclusion ,< strong > 7 - Bromoisochoran strong > ( CAS No . 149910 - 98 - 5 ) represents a versatile and promising compound with significant implications for medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its diverse biological activities , positions it as a key player in the development of new therapeutic agents . As research continues to advance , we can expect to see further innovations and breakthroughs involving this intriguing molecule . p > article > < / response >
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